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GAS1 protein, Saccharomyces cerevisiae - 134192-87-3

GAS1 protein, Saccharomyces cerevisiae

Catalog Number: EVT-1520304
CAS Number: 134192-87-3
Molecular Formula: C20H23NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The GAS1 gene in Saccharomyces cerevisiae, which encodes the Gas1 protein, is a crucial component of yeast cell wall biosynthesis. Gas1 protein, also known as 1,3-beta-glucanosyltransferase, is a glycoprotein that plays a significant role in the formation and maintenance of the cell wall by elongating beta-1,3-glucan chains. This protein is anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) moiety, which is essential for its function and localization within the cell .

Source and Classification

Gas1 protein is classified as an enzyme involved in carbohydrate metabolism, specifically in the modification of polysaccharides. It is categorized under glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. The GAS1 gene is located on chromosome VII of S. cerevisiae and has been extensively studied for its roles in cell wall integrity and response to environmental stresses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gas1 protein begins with the transcription of the GAS1 gene into messenger RNA, followed by translation into a precursor polypeptide. This precursor contains a cleavable N-terminal signal sequence that directs it to the endoplasmic reticulum for processing. The C-terminal hydrophobic domain is subsequently removed during the addition of the GPI anchor, which covalently links Gas1 to the cell membrane .

Experimental techniques such as site-directed mutagenesis have been employed to study the functional domains of Gas1. For instance, mutations affecting the hydrophobic character of the C-terminal sequence have been shown to impede GPI anchor attachment, demonstrating its critical role in membrane localization .

Molecular Structure Analysis

Structure and Data

Gas1 protein has a molecular weight of approximately 125 kDa and exhibits a complex structure characterized by multiple domains. The protein features an N-terminal signal peptide, followed by a central catalytic domain responsible for its enzymatic activity, and a C-terminal domain that facilitates GPI anchoring . Structural studies have indicated that Gas1 adopts a conformation suitable for interacting with beta-1,3-glucans during cell wall synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Gas1 functions by catalyzing the transfer of glucose units from one beta-1,3-glucan molecule to another. This reaction involves splitting an existing beta-1,3-glucan molecule at the reducing end and transferring it to the non-reducing end of another glucan chain . The enzymatic activity is crucial for maintaining cell wall integrity during yeast growth and division.

Reaction Mechanism

The reaction can be summarized as follows:

Glucosen+GlucosemGas1Glucosen+m\text{Glucose}_n+\text{Glucose}_m\xrightarrow{\text{Gas1}}\text{Glucose}_{n+m}

where nn and mm represent the number of glucose units in each glucan molecule.

Mechanism of Action

Process and Data

The mechanism by which Gas1 regulates cell wall integrity involves its enzymatic activity in elongating beta-1,3-glucan chains. This process is essential for maintaining cell shape and resistance to stress. Under conditions of proteotoxic stress, Gas1 plays a role in cellular proteostasis by regulating pathways such as the mitochondrial as guardian in cytosol (MAGIC) pathway and ubiquitin-proteasome system (UPS) .

Data indicate that deletion or mutation of GAS1 leads to increased protein ubiquitination and altered responses to stressors like tunicamycin, highlighting its importance in cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions due to its glycoprotein nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Glycosylation: Gas1 undergoes N- and O-linked glycosylation modifications that affect its stability and function.
  • Enzymatic Activity: Exhibits specific activity towards beta-1,3-glucans; optimal conditions vary based on substrate concentration and temperature.

Relevant analyses have shown that glycosylation patterns significantly influence Gas1's structural stability and functional efficacy .

Applications

Scientific Uses

Gas1 protein serves several important functions in scientific research:

  • Cell Wall Biology: It is used as a model system for studying cell wall biosynthesis in fungi.
  • Stress Response Studies: Researchers investigate its role in proteostasis pathways under various stress conditions.
  • Biotechnology: Potential applications include engineering yeast strains with enhanced stress resistance or modified cell wall properties for industrial fermentation processes.
Structural Characterization of the GAS1 Protein in *Saccharomyces cerevisiae*

Primary Sequence Analysis and Domain Architecture

The GAS1 gene (systematic name YMR307W) in Saccharomyces cerevisiae encodes a 559-amino-acid precursor protein with a predicted molecular weight of 59.6 kDa. Post-translational modifications, however, increase its mature molecular weight to approximately 125 kDa [6] [8]. The primary structure includes:

  • A cleavable N-terminal signal peptide (residues 1–19) directing endoplasmic reticulum (ER) translocation.
  • A catalytic domain (residues 40–300) belonging to glycoside hydrolase family 72 (GH72), characterized by conserved motifs essential for β-(1,3)-glucanosyltransferase activity [1] [8].
  • A cysteine-rich domain (residues 310–400) containing 10 conserved Cys residues forming five intrachain disulfide bonds critical for structural stability [1].
  • A serine/threonine-rich region (residues 410–500) serving as the site for extensive O-mannosylation.
  • A C-terminal hydrophobic sequence (residues 520–559) acting as a transient membrane anchor replaced during glycosylphosphatidylinositol (GPI) anchor attachment [5] [8].

Domain deletion studies confirm the catalytic domain and cysteine-rich region are indispensable for enzymatic function and protein folding. For example, the C74S mutation disrupts disulfide bond formation, leading to misfolding and loss of function [1].

Glycosylphosphatidylinositol (GPI) Anchoring Mechanisms

Gas1p is synthesized as a soluble ER precursor that undergoes GPI anchoring—a multi-step process essential for plasma membrane association and cell wall integration:

  • Pre-anchor Processing: The C-terminal hydrophobic domain (residues 520–559) acts as a transient ER membrane anchor. GPI transamidase recognizes the ω-site (Asn528) and replaces this domain with a preassembled GPI anchor [5] [9].
  • Membrane Trafficking: GPI-anchored Gas1p transits through the Golgi, where glycan remodeling occurs. Lipid rafts enriched in sphingolipids facilitate its delivery to the plasma membrane [9].
  • Cell Wall Integration: At the cell surface, a subset of Gas1p is cleaved by Dfg5p/Dcw1p mannosidases and transferred to β-(1,3)-glucan via a transglycosylation reaction, immobilizing it at specific sites like bud scars and septa [9].

Table 1: Key Steps in GPI Anchoring and Maturation of Gas1p

StepSite/LocationKey DeterminantsFunctional Consequence
C-terminal processingER membraneω-site (Asn528), hydrophobic C-terminusGPI anchor attachment
Golgi modificationGolgi apparatusLipid rafts, glycosyltransferasesComplex glycan maturation
Plasma membrane anchoringCell surfaceSphingolipid microdomainsLateral mobility in membrane
Cell wall cross-linkingSeptum/bud scarsDfg5p/Dcw1p, β-(1,3)-glucanCovalent immobilization

Notably, the cleaved GPI signal peptide (GPI*-GFP) localizes to mitochondria, though this is unrelated to Gas1p’s role in mitochondrial import of misfolded proteins (MAGIC pathway) [3].

Post-Translational Modifications: N-Glycosylation and Mannosylation

Gas1p undergoes extensive co- and post-translational modifications crucial for stability, trafficking, and function:

  • N-Glycosylation: Four conserved sites (Asn103, Asn223, Asn357, Asn502) acquire core oligosaccharides in the ER. Inhibition by tunicamycin reduces molecular weight by ~30 kDa and impairs ER exit [6] [7]. The sec59-1Δ mutant (defective in dolichol kinase) exhibits hypoglycosylation, triggering ER stress and aberrant lipid metabolism [7].
  • O-Mannosylation: The serine-rich region contains >30 potential O-mannosylation sites. Golgi-resident protein mannosyltransferases (Pmt1–Pmt6) elongate these to linear chains of 2–5 mannose residues, contributing to the protein’s resistance to extracellular proteases [8] [9].
  • Disulfide Bond Formation: Five intramolecular disulfide bonds within the cysteine-rich domain confer structural stability. Thermal denaturation assays show Gas1p retains activity after refolding from heat-induced unfolding [1].

These modifications collectively enhance protein solubility, prevent aggregation in the secretory pathway, and optimize enzymatic activity at the cell surface.

Comparative Structural Analysis of the GAS Protein Family (GAS1–GAS5)

The S. cerevisiae GAS family comprises five paralogs (Gas1p–Gas5p) sharing a conserved GH72 catalytic domain but differing in C-terminal architecture and expression patterns:

  • Catalytic Domain Conservation: All Gas proteins retain the catalytic glutamate residues (Glu161 and Glu262 in Gas1p) essential for glucanosyltransferase activity [1] [2]. Recombinant forms of Gas2p, Gas4p, and Gas5p exhibit β-(1,3)-glucanosyltransferase activity comparable to Gas1p [2].
  • C-terminal Divergence:
  • Gas1p and Gas2p contain a "Cys-box" domain homologous to carbohydrate-binding module 43 (CBM43), facilitating glucan recognition.
  • Gas3p, Gas4p, and Gas5p lack the Cys-box but possess extended Ser/Thr-rich regions [2] [9].
  • Expression and Localization:
  • Gas1p and Gas5p are constitutively expressed during vegetative growth, localizing to the plasma membrane and bud scars.
  • Gas2p and Gas4p are meiosis-specific and essential for spore wall assembly.
  • Gas3p is poorly characterized but shows low expression under standard conditions [2] [9].

Table 2: Comparative Features of the S. cerevisiae GAS Protein Family

ProteinLength (aa)Catalytic ActivityCys-box DomainExpression ContextCellular Localization
Gas1p559β-(1,3)-glucanosyltransferaseYesVegetative growthPlasma membrane, bud scars
Gas2p~600β-(1,3)-glucanosyltransferaseYesMeiosisSpore wall
Gas3p~550Not confirmedNoLow/conditionalUnknown
Gas4p~650β-(1,3)-glucanosyltransferaseNoMeiosisSpore wall
Gas5p~580β-(1,3)-glucanosyltransferaseNoVegetative growthPlasma membrane

Phylogenetic analysis divides GH72 family proteins into two subfamilies: GH72(+), which includes Gas1p and Gas2p with Cys-box domains, and GH72(-), encompassing Gas3–5p without this domain [2]. This structural divergence correlates with functional specialization in vegetative growth versus sporulation.

Properties

CAS Number

134192-87-3

Product Name

GAS1 protein, Saccharomyces cerevisiae

Molecular Formula

C20H23NO4

Synonyms

GAS1 protein, Saccharomyces cerevisiae

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